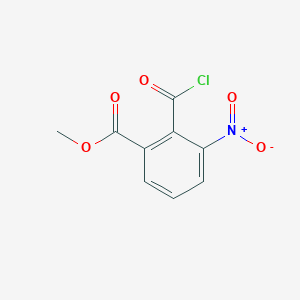

Methyl 2-(chlorocarbonyl)-3-nitrobenzoate

Description

The compound features a benzoate ester backbone with a chlorocarbonyl (-COCl) group at the 2-position and a nitro (-NO₂) group at the 3-position. Its synthesis involves chlorination of methyl 2-carboxy-3-nitrobenzoate using thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) as a catalyst . The chlorocarbonyl group enhances reactivity in nucleophilic substitution reactions, making it a versatile precursor for amide and urea bond formations .

Properties

IUPAC Name |

methyl 2-carbonochloridoyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO5/c1-16-9(13)5-3-2-4-6(11(14)15)7(5)8(10)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRPKOVNEJZDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(chlorocarbonyl)-3-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by chlorination to introduce the chlorocarbonyl group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or oxalyl chloride for chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorocarbonyl)-3-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester group.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution reactions.

Aminobenzoates: Formed through the reduction of the nitro group.

Carboxylic Acids: Formed through hydrolysis of the ester group.

Scientific Research Applications

Methyl 2-(chlorocarbonyl)-3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(chlorocarbonyl)-3-nitrobenzoate involves its reactivity with various nucleophiles and reducing agents. The chlorocarbonyl group is highly reactive towards nucleophiles, leading to the formation of new covalent bonds. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Physicochemical and Electronic Properties

Table 2: Computational and Experimental Data

Values derived from DFT/B3LYP/6-31 G calculations in candesartan intermediate studies .

Biological Activity

Methyl 2-(chlorocarbonyl)-3-nitrobenzoate is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a nitroaromatic compound characterized by the presence of a nitro group and a chlorocarbonyl moiety. Its structure can influence its reactivity and biological interactions.

-

Antimicrobial Activity :

Nitro compounds, including this compound, are known for their antimicrobial properties. They exert their effects through the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA and induce cell death. This mechanism is similar to that observed in established antibiotics like metronidazole, which targets anaerobic bacteria and protozoa . -

Anti-inflammatory Effects :

Nitro-containing compounds have been shown to modulate inflammatory pathways. For instance, they can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in inflammatory responses. The presence of the nitro group enhances the pharmacodynamic properties of these compounds, making them potential candidates for anti-inflammatory therapies . -

Antitumor Activity :

Recent studies indicate that nitroaromatic compounds can exhibit antitumor activities by suppressing the proliferation of cancer cells. For example, metal complexes derived from similar structures have been shown to inhibit cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The IC50 values for these complexes suggest significant growth suppression at relatively low concentrations .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. The mechanism was attributed to the generation of reactive oxygen species upon reduction of the nitro group .

Case Study 2: Anti-inflammatory Potential

In vitro assays revealed that this compound inhibited the production of pro-inflammatory cytokines in macrophages. This effect was linked to its ability to downregulate iNOS and COX-2 expression, suggesting its potential use in treating inflammatory diseases .

Case Study 3: Antitumor Activity

A series of experiments assessed the antitumor activity of this compound in human cancer cell lines. The results indicated a dose-dependent suppression of cell viability, with an IC50 value indicating effective inhibition at concentrations achievable in therapeutic settings .

Data Tables

| Biological Activity | Mechanism | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| Antimicrobial | DNA binding via reactive intermediates | <10 | <5 |

| Anti-inflammatory | Inhibition of iNOS and COX-2 | - | - |

| Antitumor | Suppression of cell proliferation | 8.82 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.